
1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H13FO3 This compound features a cyclopropane ring attached to a carboxylic acid group and a fluorinated tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid typically involves the reaction of 4-fluorotetrahydropyran with cyclopropanecarboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the carboxylic acid, followed by the addition of the fluorinated tetrahydropyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The fluorinated tetrahydropyran ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorotetrahydro-2H-pyran-4-carboxylic acid: Similar in structure but lacks the cyclopropane ring.
Cyclopropanecarboxylic acid: Contains the cyclopropane ring but lacks the fluorinated tetrahydropyran ring.
4-Aminotetrahydropyran: Contains the tetrahydropyran ring but with an amino group instead of a fluorine atom[][7].
Uniqueness
1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid is unique due to the combination of the fluorinated tetrahydropyran ring and the cyclopropane carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propriétés
Formule moléculaire |
C9H13FO3 |
|---|---|
Poids moléculaire |
188.20 g/mol |
Nom IUPAC |
1-(4-fluorooxan-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H13FO3/c10-9(3-5-13-6-4-9)8(1-2-8)7(11)12/h1-6H2,(H,11,12) |
Clé InChI |
SAZUXMMNIRWBMO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C(=O)O)C2(CCOCC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13673434.png)
![2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673440.png)
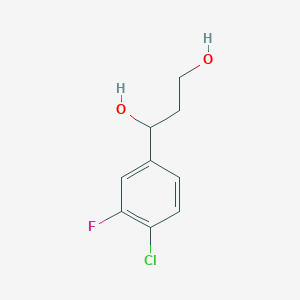
![1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene](/img/structure/B13673458.png)
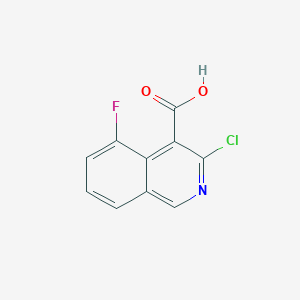
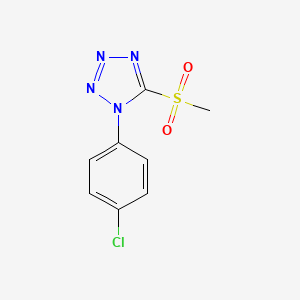
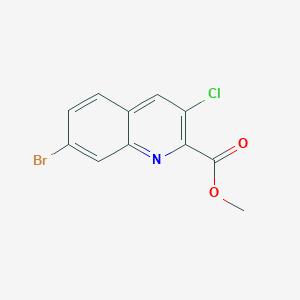

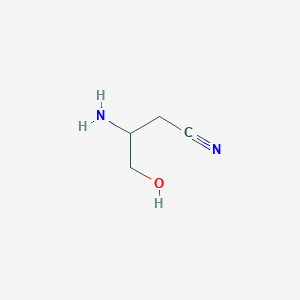
![6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)


![3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13673523.png)
